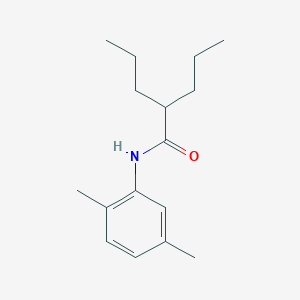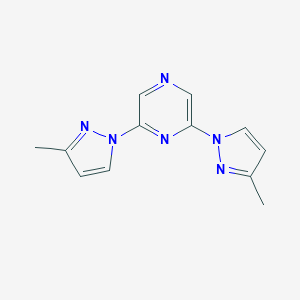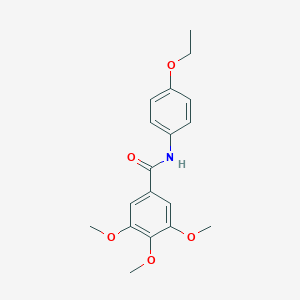
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide, also known as 'ETB', is a chemical compound that has been extensively studied by the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of ETB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ETB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, ETB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ETB has been shown to have various biochemical and physiological effects. In vitro studies have shown that ETB has antioxidant properties and can scavenge free radicals. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that ETB can reduce inflammation and pain in animal models of rheumatoid arthritis. It has also been shown to inhibit the growth of cancer cells in animal models of cancer.
Advantages and Limitations for Lab Experiments
ETB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well-established. However, there are also some limitations to using ETB in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, its effects can vary depending on the cell type and experimental conditions, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on ETB. One potential direction is to further investigate its mechanisms of action, particularly its effects on signaling pathways involved in inflammation and cancer. Another direction is to explore its potential as a pesticide for use in agriculture. Additionally, research could focus on the development of new materials using ETB as a building block. Finally, further studies could investigate the potential of ETB as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of ETB involves the reaction between 4-ethoxyaniline and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure ETB. This synthesis method has been well-established and has been used in various studies.
Scientific Research Applications
ETB has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, ETB has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential treatment for various diseases such as rheumatoid arthritis, cancer, and Alzheimer's disease. In agriculture, ETB has been shown to have antifungal and insecticidal properties, making it a potential candidate for use as a pesticide. In materials science, ETB has been studied for its potential use as a building block for the synthesis of new materials.
properties
CAS RN |
4043-16-7 |
|---|---|
Molecular Formula |
C18H21NO5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H21NO5/c1-5-24-14-8-6-13(7-9-14)19-18(20)12-10-15(21-2)17(23-4)16(11-12)22-3/h6-11H,5H2,1-4H3,(H,19,20) |
InChI Key |
AQPQLPPTJUCUBX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



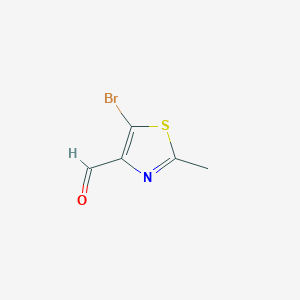

![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)


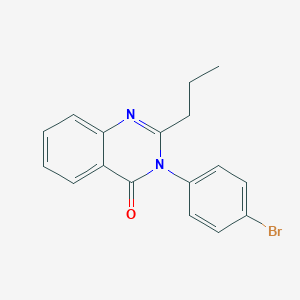

![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
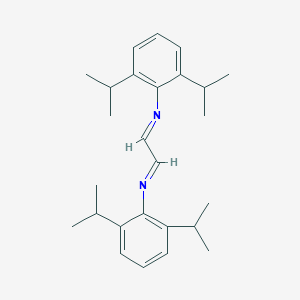
![6,8-Dibromo-2-(2-methoxyphenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B184404.png)
